molecular formula C8H5BrN2O2 B12448024 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol

4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B12448024
M. Wt: 241.04 g/mol
InChI Key: WMRULONDTYVHRU-UHFFFAOYSA-N
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Description

4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol is a chemical compound with the molecular formula C8H5BrN2O2. It is a member of the oxadiazole family, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromo-2-hydroxybenzonitrile with hydroxylamine hydrochloride to form an amidoxime intermediate, which then undergoes cyclization to yield the oxadiazole ring . The reaction conditions often include the use of a base such as sodium carbonate and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominated compounds and organic solvents .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted phenols and oxadiazoles.

    Oxidation: Products include quinones.

    Reduction: Products include hydroquinones.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their function . The bromine atom can also participate in halogen bonding, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-(1,2,4-oxadiazol-3-yl)phenol is unique due to the presence of both a bromine atom and a phenolic hydroxyl group, which can participate in diverse chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C8H5BrN2O2

Molecular Weight

241.04 g/mol

IUPAC Name

4-bromo-2-(1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7(12)6(3-5)8-10-4-13-11-8/h1-4,12H

InChI Key

WMRULONDTYVHRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NOC=N2)O

Origin of Product

United States

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